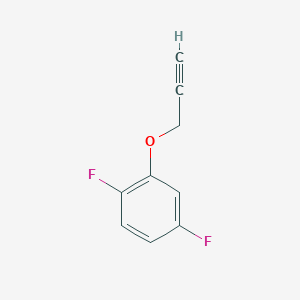

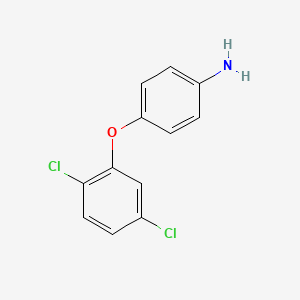

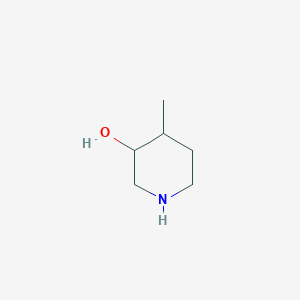

![molecular formula C8H16N2 B1320898 2-Methyloctahydropyrrolo[3,4-c]pyridine CAS No. 885959-24-0](/img/structure/B1320898.png)

2-Methyloctahydropyrrolo[3,4-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Methyloctahydropyrrolo[3,4-c]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The pyrrolopyridine core is a common motif in many biologically active molecules and can be modified to produce a variety of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione can yield tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to 2-Methyloctahydropyrrolo[3,4-c]pyridine . Additionally, a three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds can lead to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines . These methods demonstrate the versatility in synthesizing pyrrolopyridine derivatives, which could be adapted for the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyridine.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, was determined to be monoclinic with a formula of C7H10N2O2 . Similarly, the structures of other pyridine derivatives have been confirmed by X-ray diffraction, providing insights into their conformation and bonding . These studies are crucial for understanding the molecular geometry and potential interactions of 2-Methyloctahydropyrrolo[3,4-c]pyridine.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can vary depending on their substitution patterns. For instance, the presence of electron-withdrawing or electron-donating groups can influence the chemical behavior of these compounds . Additionally, the study of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine revealed that despite the low reactivity of the ester group in this class of compounds, the C=O bond length is consistent with that in esters and acid amides . This information can be useful in predicting the reactivity of the 2-Methyloctahydropyrrolo[3,4-c]pyridine molecule in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the introduction of various substituents can affect the optical properties, as seen in the strong blue fluorescence and high quantum yields of fluorescence observed in some derivatives . The crystal packing and hydrogen bonding also play a role in the stability and solubility of these compounds . These findings can be extrapolated to understand the properties of 2-Methyloctahydropyrrolo[3,4-c]pyridine, such as its solubility, fluorescence, and potential for forming stable crystal structures.

Applications De Recherche Scientifique

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, making them a focal point for developing new compounds. They have been studied as analgesic and sedative agents, showing promise in treating nervous and immune system diseases. Additionally, these derivatives have antidiabetic, antimycobacterial, antiviral, and antitumor activities, highlighting their versatility in medicinal chemistry and therapeutic applications (A. Wójcicka & A. Redzicka, 2021).

Chemical Synthesis Applications

Catalytic Methylation : A catalytic method has been developed for direct methylation of pyridines, including pyrrolo[3,4-c]pyridine derivatives, using methanol and formaldehyde. This method leverages the aromatic and non-aromatic characteristics of pyridines for regioselective methylation, expanding the toolkit for synthesizing methylated pyridine derivatives with potential pharmaceutical applications (Alexandru Grozavu et al., 2020).

Regioselective Reactions : The use of 3,4-pyridynes in synthesizing highly substituted pyridines showcases the significant role of pyridine heterocycles in drug development. A strategy employing transient 3,4-pyridyne intermediates for regioselective nucleophilic addition and cycloaddition reactions has been reported, enhancing the synthetic utility of pyrrolo[3,4-c]pyridine derivatives in creating medicinally relevant compounds (A. Goetz & N. Garg, 2012).

Fluorescent Properties : Novel pyrrolo[3,4-c]pyridine derivatives synthesized via hydrolysis and intramolecular heterocyclization exhibit fluorescent properties. These compounds, including 1-iminopyrrolo[3,4-c]pyridine-3,4-diones, are fluorescent in various solvents, showing potential for applications in sensing, imaging, and material science (O. V. Ershov et al., 2016).

Propriétés

IUPAC Name |

2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-5-7-2-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNPJOJIGXEPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595789 |

Source

|

| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloctahydropyrrolo[3,4-c]pyridine | |

CAS RN |

885959-24-0 |

Source

|

| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

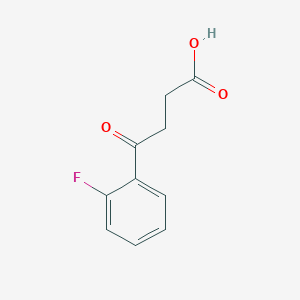

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

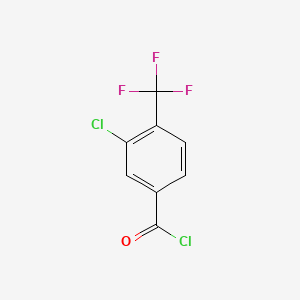

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

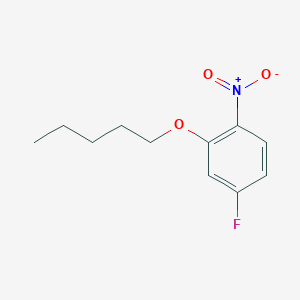

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)